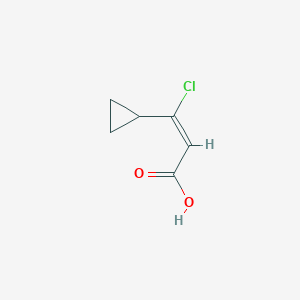

(2E)-3-chloro-3-cyclopropylprop-2-enoic acid

描述

(2E)-3-Chloro-3-cyclopropylprop-2-enoic acid: is a chlorinated organic compound with a cyclopropyl group attached to its structure

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-chloro-3-cyclopropylprop-2-enoic acid typically involves the chlorination of cyclopropylprop-2-enoic acid. This can be achieved through various methods, such as the use of chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

(2E)-3-Chloro-3-cyclopropylprop-2-enoic acid: undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form various derivatives, such as carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloro group, leading to the formation of different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Aqueous ammonia (NH₃), sodium hydroxide (NaOH)

Major Products Formed:

Carboxylic acids, alcohols, amines, and other substituted derivatives.

科学研究应用

Medicinal Chemistry

Antiviral and Anticancer Properties

Research has indicated that compounds similar to (2E)-3-chloro-3-cyclopropylprop-2-enoic acid exhibit antiviral and anticancer activities. For instance, carbocyclic nucleosides derived from cyclopropyl compounds have shown effectiveness against viral diseases, including HIV. These compounds can mimic natural nucleosides while offering greater metabolic stability, making them promising candidates for drug development in antiviral therapies .

Inhibition of Enzymatic Activity

The compound serves as a building block for synthesizing more complex organic molecules that can inhibit specific enzymes. This inhibition is crucial in developing treatments for diseases such as cancer and autoimmune disorders. For example, derivatives of cyclopropane compounds have demonstrated the ability to inhibit Bruton’s tyrosine kinase, which is implicated in B-cell malignancies and rheumatoid arthritis .

Organic Synthesis

Building Block for Chemical Synthesis

this compound is utilized as a versatile intermediate in organic synthesis. Its unique structure allows it to be transformed into various derivatives that can be used in the development of pharmaceuticals and agrochemicals. The compound's reactivity makes it suitable for creating more complex molecular architectures through various chemical reactions, including cross-coupling reactions and cycloadditions .

Agricultural Applications

Pesticide Development

The compound has potential applications in agricultural chemistry as a precursor for developing herbicides or pesticides. Its structural characteristics may enhance the efficacy of agrochemicals designed to target specific pests or weeds, contributing to more sustainable agricultural practices .

Data Tables

Case Studies

Case Study 1: Antiviral Activity

A study examined the synthesis of carbocyclic nucleosides using this compound as a precursor. These derivatives exhibited significant antiviral activity against hepatitis C virus (HCV) by effectively inhibiting viral replication mechanisms. The structural modifications enhanced their binding affinity to viral polymerases, demonstrating the compound's potential in antiviral drug development .

Case Study 2: Cancer Treatment Research

Research focused on the inhibition of Bruton’s tyrosine kinase using derivatives of this compound showed promising results in treating B-cell lymphomas. The study highlighted how modifications to the cyclopropyl moiety affected the potency of these inhibitors, leading to advancements in targeted cancer therapies .

作用机制

(2E)-3-Chloro-3-cyclopropylprop-2-enoic acid: can be compared to other chlorinated organic acids, such as 3-chloropropionic acid and 2-chloroacetic acid . While these compounds share the presence of a chloro group, the cyclopropyl group in this compound imparts unique chemical and biological properties.

相似化合物的比较

3-Chloropropionic acid

2-Chloroacetic acid

3-Chloro-2-methylpropionic acid

This comprehensive overview provides a detailed understanding of (2E)-3-chloro-3-cyclopropylprop-2-enoic acid, its preparation, reactions, applications, and comparison with similar compounds

生物活性

(2E)-3-chloro-3-cyclopropylprop-2-enoic acid, also known as 3-chloro-3-cyclopropylacrylic acid, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

IUPAC Name: (E)-3-chloro-3-cyclopropylprop-2-enoic acid

Molecular Formula: C6H7ClO2

Molecular Weight: 150.57 g/mol

CAS Number: 1563860-65-0

Structural Formula:

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties:

- Inhibition of Enzymatic Activity:

- Antitumor Activity:

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX and LOX | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Immune modulation | Suppression of B-cell activation |

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a marked decrease in paw swelling in models of induced arthritis, suggesting its potential utility in treating inflammatory conditions .

Case Study 2: Antitumor Efficacy

In vitro studies on various cancer cell lines showed that this compound could inhibit cell proliferation and induce apoptosis. Notably, the compound was effective against breast cancer and colon cancer cell lines, where it triggered apoptotic pathways involving caspase activation .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling (2E)-3-chloro-3-cyclopropylprop-2-enoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as the compound’s structural analogs (e.g., chlorinated propionic acids) are classified as skin irritants (Category 1 H314) .

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust. Respiratory protection (e.g., P95 masks) is advised for prolonged exposure .

- Emergency Measures : Immediate rinsing with water for 15+ minutes if skin/eye contact occurs, followed by medical evaluation .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry (E-configuration) and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify the E-configuration via coupling constants (e.g., ) and cyclopropane proton splitting patterns .

- HPLC-MS : Pair with high-resolution mass spectrometry to confirm molecular weight (CHClO) and detect impurities (e.g., unreacted precursors) .

- X-ray Crystallography : For unambiguous stereochemical confirmation, single-crystal analysis is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze bond angles/strain energy (~27 kcal/mol for cyclopropane), predicting ring-opening tendencies under acidic/basic conditions .

- Frontier Molecular Orbital (FMO) Analysis : Evaluate HOMO-LUMO gaps to identify reactive sites (e.g., chlorine substituent’s electron-withdrawing effects) .

- MD Simulations : Model solvent interactions (e.g., in DMSO or THF) to assess stability and degradation pathways .

Q. What experimental strategies resolve contradictions in observed bioactivity data for derivatives of this compound?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., IC measurements) across multiple cell lines to account for variability in membrane permeability .

- Metabolite Profiling : Use LC-MS to identify degradation products or metabolic intermediates that may confound activity results .

- Statistical Validation : Apply ANOVA or t-tests to confirm significance thresholds (p < 0.05) and exclude outliers .

Q. How can researchers mitigate limitations in synthetic yield when scaling up reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Suzuki-Miyaura) to optimize cyclopropane functionalization .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

- Purification Protocols : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are suitable for analyzing conflicting spectroscopic data during structural characterization?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or IR datasets to identify outliers or instrumental noise .

- Cross-Validation : Compare results with literature data for analogous compounds (e.g., (2E)-3-(3,4-diethoxyphenyl)prop-2-enoic acid) to validate peak assignments .

Q. How can researchers design experiments to evaluate the environmental persistence of this compound?

- Methodological Answer :

属性

IUPAC Name |

(E)-3-chloro-3-cyclopropylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c7-5(3-6(8)9)4-1-2-4/h3-4H,1-2H2,(H,8,9)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSKDSYNQGEULQ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C(=C\C(=O)O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。